molecular formula C23H20N4O5S B11371933 Ethyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Ethyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B11371933
M. Wt: 464.5 g/mol
InChI Key: ZSYBTDAIEIEWOM-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.

    Formation of the Pyridazine Ring: The pyridazine ring can be formed by the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

    Coupling of the Rings: The benzothiazole and pyridazine rings are then coupled through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, anticancer, or antimicrobial agent.

    Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Interacting with DNA: The compound may intercalate into DNA, disrupting the replication process and exhibiting anticancer properties.

    Modulating Receptors: It can bind to specific receptors on cell surfaces, altering cellular signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole ring but differ in their functional groups and overall structure.

    Pyridazine Derivatives: Compounds such as pyridazine-3,6-dione and 4,5-dihydropyridazine-3-carboxylic acid share the pyridazine ring but have different substituents.

Uniqueness

ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its fused ring structure, combining both benzothiazole and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

ethyl 2-[[1-(4-ethoxyphenyl)-4-oxopyridazine-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C23H20N4O5S/c1-3-31-16-8-6-15(7-9-16)27-12-11-18(28)20(26-27)21(29)25-23-24-17-10-5-14(13-19(17)33-23)22(30)32-4-2/h5-13H,3-4H2,1-2H3,(H,24,25,29)

InChI Key

ZSYBTDAIEIEWOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C(=O)OCC

Origin of Product

United States

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